2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a nitro group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by alkylation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-[3-nitro-1H-pyrazol-1-yl]propanoic acid: Lacks the isopropyl group, which may affect its reactivity and biological activity.
3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid: Lacks the methyl group, potentially altering its chemical properties.
Uniqueness
2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and isopropyl groups on the pyrazole ring distinguishes it from similar compounds and may enhance its utility in various applications.
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-methyl-3-(3-nitro-5-propan-2-ylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H15N3O4/c1-6(2)8-4-9(13(16)17)11-12(8)5-7(3)10(14)15/h4,6-7H,5H2,1-3H3,(H,14,15) |
InChI Key |
SQRQCEUOQXPANA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC(C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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